![molecular formula C10H17Cl2FN2 B2787855 [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride CAS No. 2287268-90-8](/img/structure/B2787855.png)
[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C10H17Cl2FN2 and a molecular weight of 255.16 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated processes to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding studies .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- [3-[(Dimethylamino)methyl]phenyl]methanamine;dihydrochloride
- [3-[(Dimethylamino)methyl]-4-chlorophenyl]methanamine;dihydrochloride
- [3-[(Dimethylamino)methyl]-4-bromophenyl]methanamine;dihydrochloride
Uniqueness: The presence of the fluorine atom in [3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2.2ClH/c1-13(2)7-9-5-8(6-12)3-4-10(9)11;;/h3-5H,6-7,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPYSASKYQUKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

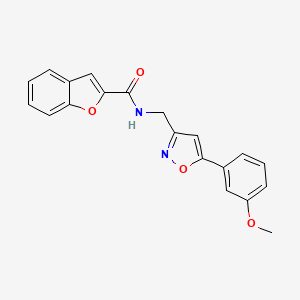
![N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2787774.png)
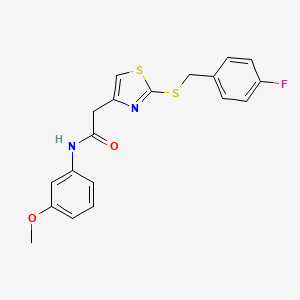
![1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2787779.png)
![N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2787781.png)
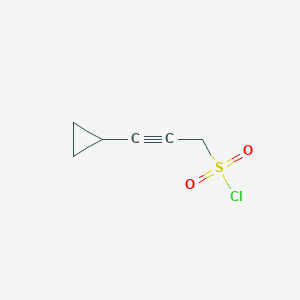
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate](/img/structure/B2787785.png)
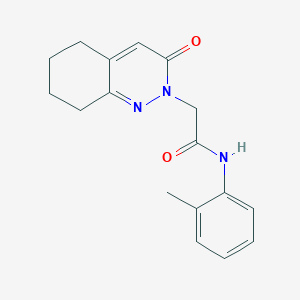
![N-[(2-Chloropyridin-3-yl)methyl]-N-[3-(dimethylamino)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2787789.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2787790.png)
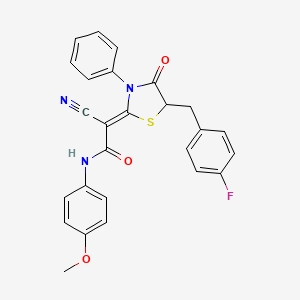
![5,6-Dibromo-3H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2787793.png)
![methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2787795.png)
